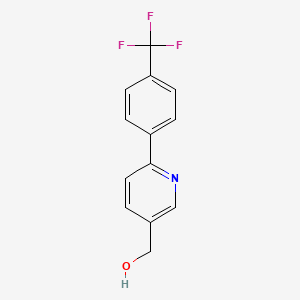

(6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol

Description

(6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol (CAS: 356058-13-4) is a pyridine derivative with a trifluoromethylphenyl substituent at the 6-position and a hydroxymethyl group at the 3-position of the pyridine ring. Its molecular formula is C₁₃H₁₀F₃NO, and it has a molecular weight of 253.22 g/mol . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making the compound a valuable intermediate in pharmaceuticals and agrochemicals. The hydroxymethyl (-CH₂OH) group provides a reactive site for further functionalization, such as esterification or oxidation .

Properties

IUPAC Name |

[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)11-4-2-10(3-5-11)12-6-1-9(8-18)7-17-12/h1-7,18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITNSMKHTGNOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620340 | |

| Record name | {6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261268-86-3 | |

| Record name | {6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol typically involves the trifluoromethylation of a pyridine derivative. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with 3-pyridylmagnesium bromide, followed by reduction using a suitable reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CHOH) undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions:

Key Findings :

-

Oxidation to the carboxylic acid proceeds efficiently with KMnO, while CrO selectively generates the aldehyde .

-

The trifluoromethyl group remains inert under these conditions .

Esterification and Etherification

The hydroxymethyl group participates in nucleophilic substitution to form esters or ethers:

Mechanistic Insight :

-

Esterification typically requires catalytic base (e.g., pyridine) to neutralize HCl byproducts .

-

Ether formation via Williamson synthesis is efficient with strong bases like NaH.

Nucleophilic Aromatic Substitution

The pyridine ring undergoes substitution at electron-deficient positions (e.g., para to the trifluoromethyl group):

Notable Observations :

-

Iodination occurs preferentially at the 4-position due to electron-withdrawing effects of the trifluoromethyl group .

-

Azide substitution requires palladium catalysis for regioselectivity .

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura and Negishi couplings:

Critical Parameters :

-

Ethylene glycol enhances solubility of polar intermediates in Suzuki reactions .

-

Steric hindrance from the trifluoromethyl group limits coupling at the 2-position .

Trifluoromethyl Group Reactivity

The -CF group exhibits limited reactivity but participates in radical fluorination:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| XeF, HF | UV light, 25°C, 48 h | (6-(4-(Pentafluoroethyl)phenyl)pyridin-3-yl)methanol | 30% |

Limitations :

Hydrogenation

Selective reduction of the pyridine ring to piperidine has been reported:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H (1 atm), PtO | Ethanol, RT, 12 h | (6-(4-(Trifluoromethyl)phenyl)piperidin-3-yl)methanol | 50% |

Challenges :

-

Over-reduction of the hydroxymethyl group is minimized by using mild conditions.

Photochemical Reactions

UV-induced reactions generate dimeric species:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), benzene | Bis(6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)methane | 20% |

Mechanism :

-

Radical coupling at the hydroxymethyl carbon leads to C–C bond formation.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the reactivity of derivatives, making it valuable in synthetic chemistry.

Biology

- Molecular Probes : In biological research, (6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)methanol serves as a probe to study the effects of trifluoromethyl groups on biological activity. It aids in understanding molecular interactions and the influence of fluorinated compounds on enzyme activities .

Medicine

- Therapeutic Potential : Derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which are critical for drug efficacy .

Industry

- Advanced Materials : In industrial applications, this compound is employed in developing advanced materials that exhibit increased thermal stability and resistance to degradation. This makes it suitable for use in high-performance coatings and other applications where durability is essential.

Case Study 1: Agrochemical Development

Research indicates that derivatives of trifluoromethylpyridine have been successfully developed for crop protection. Fluazifop-butyl was one of the first derivatives introduced into the market, demonstrating effective pest control while exhibiting lower toxicity compared to non-fluorinated counterparts .

Case Study 2: Pharmaceutical Applications

Several pharmaceutical products containing trifluoromethyl moieties have received market approval. Ongoing clinical trials are exploring new candidates derived from this compound for treating conditions such as inflammation and cancer .

Mechanism of Action

The mechanism of action of (6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Functional Group Analysis

- Hydroxymethyl (-CH₂OH) vs. Aldehyde (-CHO):

The hydroxymethyl group in the target compound allows for esterification or etherification, whereas the aldehyde in 5-[4-(Trifluoromethyl)phenyl]-3-pyridinecarbaldehyde (CAS: 885959-40-0) is more reactive in condensation or nucleophilic addition reactions . - Primary vs. Secondary Alcohols: The primary alcohol in the target compound is more reactive toward oxidation compared to the secondary alcohol in 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol (CAS: 1228631-54-6) .

Physicochemical Properties

- Stability:

The trifluoromethyl group in all analogues enhances thermal and oxidative stability. However, the hydroxymethyl group in the target compound may render it sensitive to strong acids or bases during synthesis .

Research Findings and Trends

Pharmacokinetic Considerations

- The trifluoromethyl group in the target compound improves metabolic stability by resisting cytochrome P450-mediated oxidation, a feature shared with (4-(Trifluoromethyl)pyridin-3-yl)methanol (CAS: 198401-76-2) .

- Fluorine substitution in (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol (CAS: 1227570-75-3) may enhance blood-brain barrier penetration due to increased lipophilicity .

Biological Activity

(6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, enhances the compound's lipophilicity and binding affinity to various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

- Chemical Formula: C13H10F3N

- Molecular Weight: 243.22 g/mol

- Structural Characteristics: The compound features a pyridine ring substituted with a trifluoromethyl phenyl group and a hydroxymethyl group, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is influenced by its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, facilitating interactions within biochemical pathways that are critical for therapeutic efficacy.

Target Interactions

- Enzymatic Inhibition: Compounds with similar structures have shown potential in inhibiting enzymes involved in metabolic pathways, which may lead to anti-inflammatory and anticancer effects.

- Receptor Modulation: The compound may act as a modulator for specific receptors, influencing signaling pathways relevant to disease processes.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

In studies assessing its antimicrobial properties, this compound demonstrated significant activity against various bacterial strains, with an effective concentration (EC50) indicating potent inhibition. For instance, related compounds showed EC50 values around 25.6 µM against Mycobacterium tuberculosis .

Anticancer Activity

The antiproliferative effects of the compound have been evaluated against several cancer cell lines. The presence of the trifluoromethyl group has been linked to enhanced lipophilicity, which is crucial for cellular uptake and subsequent cytotoxicity. Notably, derivatives of this compound have exhibited IC50 values in the low micromolar range against melanoma and renal cancer cell lines .

Case Studies

A series of studies have been conducted to explore the structure-activity relationship (SAR) of this compound and its analogs:

- Antitubercular Activity:

- Antiparasitic Effects:

Comparative Analysis Table

| Compound | Biological Activity | EC50/IC50 Values | Notes |

|---|---|---|---|

| This compound | Antimicrobial | 25.6 µM (Mycobacterium tuberculosis) | Effective against resistant strains |

| Derivative A | Anticancer | 0.05 µM (Melanoma) | High potency; favorable SAR |

| Derivative B | Antiparasitic | 0.010 µM (Plasmodium falciparum) | Enhanced solubility; improved bioavailability |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)methanol, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving coupling and functional group transformations. For example, a precursor like 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline reacts with methyl 3-chloro-3-oxopropanoate in tetrahydrofuran (THF) with tripotassium phosphate as a base, followed by hydrolysis and purification . Critical conditions include solvent choice (e.g., THF for solubility), base stoichiometry, and reaction time (e.g., 10 minutes for intermediate formation). Yields are improved by optimizing pH during workup (e.g., adjusting to pH 3 with HCl) and using hexane/ethyl acetate for crystallization .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Structural confirmation relies on LCMS (e.g., m/z 393 [M+H]+) and HPLC retention times (e.g., 0.29 minutes under SQD-FA50 conditions) for purity assessment . 1H NMR is critical for verifying regiochemistry, with shifts for the pyridine ring protons typically appearing between δ 7.5–8.5 ppm, and the methanol proton as a broad singlet near δ 4.8 ppm . Quantification of trifluoromethyl groups can be achieved via 19F NMR .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability, as observed in analogs like (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol . It also increases metabolic stability by resisting oxidative degradation, which is critical for in vivo studies. Computational tools (e.g., DFT calculations) can model electronic effects, showing that the -CF3 group withdraws electron density, polarizing the pyridine ring and influencing reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyridine methanol derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antifungal vs. anticancer effects) arise from assay conditions or substituent positioning. For example, fluorination at the pyridine 2-position (as in ) increases hydrogen-bonding capacity compared to 4-position analogs. Systematic SAR studies using parallel synthesis (e.g., varying substituents on the phenyl ring) and standardized assays (e.g., IC50 measurements against kinase targets) can isolate key structure-activity relationships . Meta-analyses of published LCMS and bioassay data are recommended to identify trends .

Q. How can reaction yields be improved during the coupling of 4-(trifluoromethyl)phenyl groups to the pyridine core?

- Methodological Answer : Low yields (e.g., <50%) in Suzuki-Miyaura couplings are addressed by:

- Using Pd(OAc)2/XPhos catalytic systems, which tolerate electron-deficient aryl boronic acids.

- Optimizing solvent polarity (e.g., DMF:H2O 4:1) to stabilize intermediates.

- Adding cesium carbonate to enhance boronic acid activation .

Post-reduction steps (e.g., LiAlH4 for methanol formation) require strict anhydrous conditions to avoid side reactions .

Q. What computational methods predict the compound’s interactions with biological targets like kinases or GPCRs?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding modes. The trifluoromethylphenyl group often occupies hydrophobic pockets in kinase ATP-binding sites (e.g., EGFR), while the pyridine methanol moiety forms hydrogen bonds with catalytic lysines. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification . Validate predictions with SPR (surface plasmon resonance) to measure KD values .

Q. How does the compound’s stability under physiological conditions impact its utility in in vivo studies?

- Methodological Answer : Stability is assessed via accelerated degradation studies (pH 1–9, 37°C). The methanol group is prone to oxidation, so prodrug strategies (e.g., esterification) are employed. LC-MS/MS monitors degradation products, such as the corresponding ketone. Pharmacokinetic studies in rodents (e.g., t1/2 = 2–4 hours) guide dosing regimens, with microsomal assays (human liver microsomes) identifying CYP450-mediated metabolism hotspots .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.